disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate
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Overview
Description
Disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate is a complex organic compound with significant applications in the field of medicinal chemistry. It is known for its role as an antifolate, which means it inhibits the action of folic acid, a vitamin essential for DNA synthesis and cell division. This compound is particularly notable for its use in chemotherapy treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate involves multiple steps, starting from the preparation of the pyrrolo[2,3-d]pyrimidine core. This core is synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds. The final product is obtained by reacting the pyrrolo[2,3-d]pyrimidine derivative with a benzoyl chloride derivative, followed by the addition of glutamic acid and sodium ions to form the disodium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as crystallization and filtration to obtain the compound in its pure form. The hydrate form is achieved by controlling the moisture content during the final stages of production .
Chemical Reactions Analysis
Types of Reactions
Disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new therapeutic agents.
Substitution: The amino and benzoyl groups can be substituted with other functional groups to create analogs with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically derivatives of the original compound, which may exhibit different pharmacological properties. These derivatives are often studied for their potential use in treating various diseases .
Scientific Research Applications
Disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antifolate chemistry and the development of new antifolate drugs.
Biology: The compound is studied for its effects on cellular processes, particularly DNA synthesis and cell division.
Medicine: It is used in chemotherapy for treating cancers such as malignant pleural mesothelioma and non-small cell lung cancer.
Industry: The compound’s derivatives are explored for potential use in various industrial applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate involves the inhibition of key enzymes involved in folate metabolism. It targets enzymes such as thymidylate synthase and dihydrofolate reductase, which are essential for DNA synthesis and repair. By inhibiting these enzymes, the compound disrupts the production of nucleotides, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another antifolate used in chemotherapy, but with a different structure and mechanism of action.
Raltitrexed: A thymidylate synthase inhibitor with similar applications in cancer treatment.
Pralatrexate: An antifolate with a higher affinity for the reduced folate carrier, leading to increased uptake by cancer cells .
Uniqueness
Disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate is unique due to its specific structure, which allows it to effectively inhibit multiple enzymes in the folate pathway. This multi-targeted approach enhances its efficacy in treating various cancers and reduces the likelihood of resistance development compared to single-target antifolates .
Properties
Molecular Formula |
C20H21N5Na2O7 |
---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate |
InChI |
InChI=1S/C20H21N5O6.2Na.H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;/h1-2,4-5,9,13,15H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H3,21,22,24,25,29);;;1H2/q;2*+1;/p-2 |
InChI Key |
WXGOYFYNIADIRH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CN=C3C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
Origin of Product |
United States |
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